molecular formula C15H11F3O4S2 B2485642 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate CAS No. 343373-77-3

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate

Cat. No.: B2485642
CAS No.: 343373-77-3
M. Wt: 376.36
InChI Key: XZZUWUWFAWAUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H11F3O4S2 and its molecular weight is 376.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical Scavenging and Neuroprotection

Compounds similar to (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate have been researched for their potential in scavenging hydroxyl radicals and protecting neural structures. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophen-7-ylamines and 4,5,6,7-tetrahydro-benzothiophen-4-ylamines have shown promising properties as OH• radical scavengers, outperforming even salicylic acid in some tests. Notably, certain compounds within this group were found to protect astroglial glutamate transporters from the inhibitory action of radicals triggered by xanthine/xanthine oxidase, which may have implications for mitigating the damage caused by acute central nervous system diseases (Cauquil-Caubère & Kamenka, 1998).

Synthetic Chemistry and Material Science

These compounds also play a role in synthetic chemistry and material science, where their unique structures enable the creation of novel compounds and materials. For instance, their ability to undergo dehydration under specific conditions leads to the formation of new chemical structures with potential applications in various fields. One study demonstrated this by turning hydroxy-substituted 2H-benzo[b]pyran-2-ones and benzo[b]thiopyran-2-ones into their respective thio analogs through dehydration (Marshalkin, Smirnova, & Marshalkina, 1985).

Electrochromic Applications

Additionally, certain compounds within this family have been utilized in the development of electrochromic materials. For example, a copolymer derived from 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole exhibited remarkable electrochromic properties, absorbing almost the entire visible spectrum. This makes it a potential candidate for applications requiring materials that can change their color or transparency in response to an electric charge (İçli et al., 2010).

Pharmaceutical Intermediates

Though not directly related to this compound, similar compounds have been studied as intermediates in pharmaceutical synthesis. For instance, the kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase in organic solvents has been documented, showcasing the relevance of these compounds in the synthesis of complex pharmaceuticals (Turcu, Rantapaju, & Kanerva, 2009).

Energy Storage and Conversion

In the realm of energy storage and conversion, certain thiophene derivatives have been synthesized for use in lithium-ion batteries as solvent-free ionic conductors. Their good thermal stability and liquid crystalline behavior coupled with a wide electrochemical window make them promising candidates for safe and efficient energy storage solutions (Bogdanowicz et al., 2018).

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4S2/c16-15(17,18)10-3-1-2-9(8-10)13(19)22-12-5-7-24(20,21)14-11(12)4-6-23-14/h1-4,6,8,12H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUWUWFAWAUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC(=CC=C3)C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.